molecular formula C13H17N5O3 B12627738 N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-39-3

N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Katalognummer: B12627738
CAS-Nummer: 921933-39-3
Molekulargewicht: 291.31 g/mol
InChI-Schlüssel: MKYLGJJGXSKLQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound belonging to the benzotriazine family. This compound is characterized by its unique structure, which includes a hexyl chain, a nitro group, and a benzotriazinone core. Benzotriazine derivatives are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and potential therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adducts under mild conditions . The reactions are generally performed at room temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization and chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitrobenzotriazinone derivatives.

    Reduction: Formation of amino-benzotriazinone derivatives.

    Substitution: Formation of various alkyl or aryl benzotriazinone derivatives.

Wissenschaftliche Forschungsanwendungen

N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets, such as enzymes. The nitro group plays a crucial role in the inhibition of enzyme activity by forming strong interactions with the active site of the enzyme. This interaction disrupts the normal function of the enzyme, leading to its inhibition. The hexyl chain enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Hexyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific combination of a hexyl chain and a nitro group, which imparts distinct chemical and biological properties. The presence of the hexyl chain enhances its lipophilicity, making it more effective in penetrating biological membranes compared to its analogs. Additionally, the nitro group contributes to its potent enzyme inhibition activity, making it a valuable compound in medicinal chemistry.

Eigenschaften

CAS-Nummer

921933-39-3

Molekularformel

C13H17N5O3

Molekulargewicht

291.31 g/mol

IUPAC-Name

N-hexyl-7-nitro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C13H17N5O3/c1-2-3-4-5-8-14-13-15-11-7-6-10(18(20)21)9-12(11)17(19)16-13/h6-7,9H,2-5,8H2,1H3,(H,14,15,16)

InChI-Schlüssel

MKYLGJJGXSKLQK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC1=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=N1)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.